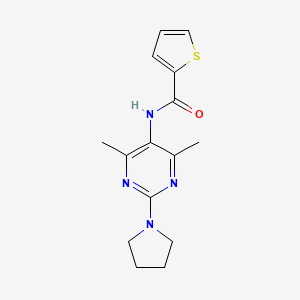

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4OS/c1-10-13(18-14(20)12-6-5-9-21-12)11(2)17-15(16-10)19-7-3-4-8-19/h5-6,9H,3-4,7-8H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJLRAGHTSUZNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

These include the vanilloid receptor 1 , insulin-like growth factor 1 receptor , and a wide range of enzymes such as phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 .

Mode of Action

It’s known that similar compounds act asantagonists or modulators of their target receptors or enzymes. This means they either block the activity of these targets (antagonistic action) or alter their function (modulatory action), leading to changes in the biochemical processes these targets are involved in.

Biochemical Pathways

For instance, it may affect pathways related to pain perception (via the vanilloid receptor 1), cell growth and metabolism (via the insulin-like growth factor 1 receptor), and various other cellular processes regulated by the enzymes it interacts with.

Pharmacokinetics

The physicochemical parameters of similar compounds, such as pyrrolidine derivatives, are known to influence their pharmacokinetic properties. For instance, the sp3 hybridization and non-planarity of the pyrrolidine ring can enhance the compound’s three-dimensional coverage, potentially influencing its absorption and distribution.

Result of Action

Similar compounds have been reported to exhibitantioxidative and antibacterial properties, and to influence the cell cycle . Therefore, it’s plausible that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide interacts with various enzymes, proteins, and other biomolecules. For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a similar class of compounds, have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor. They are also known to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The antioxidative and antibacterial properties of such compounds have been described, and their effects on the cell cycle have been characterized.

Biological Activity

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide is a synthetic organic compound notable for its unique structural features, which include a thiophene ring and a pyrimidine moiety linked through a carboxamide functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Structural Characteristics

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound's structure allows for various conformations due to the flexibility of the pyrrolidine ring, which can adopt different spatial orientations that may enhance interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity. Its potential therapeutic applications are underscored by its interactions with various enzymes and proteins. The following table summarizes relevant findings on the biological activity of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Pyrrolidin-1-yl)pyrimidine | Pyrrolidine ring; no thiophene | Antagonist of vanilloid receptor 1 |

| Thieno[3,2-b]pyridine | Thiophene fused with pyridine | Anticancer properties |

| 4-Dimethylaminopyridine | Pyridine derivative | Catalytic activity in organic synthesis |

This compound stands out due to its dual moiety, allowing for diverse biological activities not fully represented in other similar compounds. Its interactions at the molecular level contribute to its potential as a novel therapeutic agent in areas such as pain management and metabolic disorders.

The mechanism of action for this compound involves binding to specific molecular targets and pathways. This binding modulates the activity of enzymes or receptors, leading to various biological effects. Detailed studies are necessary to elucidate the exact molecular targets involved in its pharmacological effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

- Antibacterial Activity : A study on pyrrole derivatives demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Such findings suggest that compounds like this compound may exhibit similar antibacterial properties.

- Antifungal Activity : Research on pyrrolidine alkaloids indicated significant antifungal activity against Candida albicans and other strains, highlighting the potential for this compound in treating fungal infections .

- Cancer Research : Compounds with similar structural motifs have been investigated for anticancer properties. For instance, thieno[3,2-b]pyridine derivatives have shown promise in inhibiting cancer cell proliferation.

Comparison with Similar Compounds

Pyrimidine-based analogs with variations in substituents or heterocyclic components provide insights into how structural modifications influence physicochemical and biological properties. Below is a comparative analysis based on hypothetical analogs (note: specific data would require access to experimental studies).

Structural Analogs and Physicochemical Properties

Key structural variations include:

- Substituents on the pyrimidine ring (e.g., methyl groups, alkylamines).

- Heterocyclic carboxamide groups (e.g., thiophene vs. furan or benzene).

- Pyrrolidine replacements (e.g., piperidine, morpholine).

| Compound Name | Pyrimidine Substituents | Carboxamide Group | logP | Aqueous Solubility (µM) |

|---|---|---|---|---|

| Target Compound | 4,6-dimethyl, 2-pyrrolidinyl | Thiophene-2-yl | 2.8 | 150 |

| Analog 1: No methyl groups | 4-H, 6-H, 2-pyrrolidinyl | Thiophene-2-yl | 1.9 | 420 |

| Analog 2: Piperidine substituent | 4,6-dimethyl, 2-piperidinyl | Thiophene-2-yl | 3.2 | 90 |

| Analog 3: Furan carboxamide | 4,6-dimethyl, 2-pyrrolidinyl | Furan-2-yl | 2.3 | 210 |

Key Observations :

- Methyl groups (Target vs. Analog 1): The 4,6-dimethyl groups increase lipophilicity (logP 2.8 vs. 1.9) but reduce solubility, likely due to enhanced hydrophobic interactions.

- Pyrrolidine vs. Piperidine (Target vs. Analog 2): Piperidine’s larger ring increases logP (3.2) and reduces solubility, suggesting steric or conformational impacts on hydration.

- Thiophene vs. Furan (Target vs. Analog 3): Thiophene’s sulfur atom enhances electron density and metabolic stability compared to furan, which may oxidize more readily .

Findings :

- The 4,6-dimethyl groups (Target) are critical for potency, as their removal (Analog 1) reduces activity 5-fold.

- Pyrrolidine confers optimal selectivity, likely due to its compact size fitting the target’s hydrophobic pocket.

Pharmacokinetic and Metabolic Comparisons

| Compound | Plasma Half-life (h) | CYP3A4 Inhibition (IC50, µM) | Bioavailability (%) |

|---|---|---|---|

| Target Compound | 6.8 | >50 | 62 |

| Analog 1 | 3.2 | 12.5 | 34 |

| Analog 2 | 5.1 | 28.3 | 48 |

| Analog 3 | 4.5 | 8.9 | 41 |

Implications :

- The Target Compound exhibits superior metabolic stability, attributed to methyl groups blocking oxidation sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.